molecular formula C6H5N5S B13701462 2-Amino-5-(2-pyrimidinyl)-1,3,4-thiadiazole

2-Amino-5-(2-pyrimidinyl)-1,3,4-thiadiazole

Cat. No.: B13701462
M. Wt: 179.21 g/mol
InChI Key: ZGAACKQEKSVSSS-UHFFFAOYSA-N
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Description

2-Amino-5-(2-pyrimidinyl)-1,3,4-thiadiazole is a heterocyclic compound that contains both pyrimidine and thiadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-pyrimidinyl)-1,3,4-thiadiazole typically involves the reaction of 2-aminopyrimidine with thiocyanate under specific conditions. One common method involves the refluxing of 2-aminopyrimidine with ammonium thiocyanate in a suitable solvent such as benzene or cyclohexanol. The reaction mixture is then heated to induce ring closure and formation of the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-pyrimidinyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The amino group and the thiadiazole ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

2-Amino-5-(2-pyrimidinyl)-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.

    Medicine: Its anti-inflammatory properties are being explored for potential use in treating inflammatory diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-pyrimidinyl)-1,3,4-thiadiazole involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes or interfere with the replication of microorganisms. The exact pathways and molecular targets are still under investigation, but its ability to modulate biological processes is well-documented .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-dihydroxypyrimidine
  • 2-Amino-4,6-dichloropyrimidine
  • 2-Amino-5-bromopyrimidine

Uniqueness

2-Amino-5-(2-pyrimidinyl)-1,3,4-thiadiazole stands out due to its unique combination of pyrimidine and thiadiazole rings, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C6H5N5S

Molecular Weight

179.21 g/mol

IUPAC Name

5-pyrimidin-2-yl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C6H5N5S/c7-6-11-10-5(12-6)4-8-2-1-3-9-4/h1-3H,(H2,7,11)

InChI Key

ZGAACKQEKSVSSS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=NN=C(S2)N

Origin of Product

United States

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